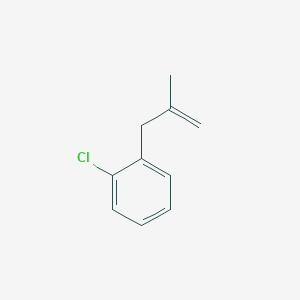

3-(2-Chlorophenyl)-2-methyl-1-propene

Descripción general

Descripción

3-(2-Chlorophenyl)-2-methyl-1-propene is an organic compound with the molecular formula C10H11Cl It is characterized by a chlorinated phenyl group attached to a propene chain with a methyl substitution

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the alkylation of 2-chlorobenzyl chloride with isobutylene in the presence of a strong base such as potassium tert-butoxide. The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation.

Another method involves the use of Grignard reagents. In this approach, 2-chlorobenzyl chloride is reacted with methylmagnesium bromide to form the corresponding alcohol, which is then dehydrated to yield this compound. This method requires careful control of reaction conditions to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the alkylation of 2-chlorobenzyl chloride with isobutylene, followed by purification steps such as distillation and recrystallization to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Chlorophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding epoxide or ketone using oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.

Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon to yield the corresponding alkane.

Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and chromium trioxide.

Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products Formed

Oxidation: Epoxides, ketones, and alcohols.

Reduction: Alkanes and alcohols.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

3-Chloro-2-methylpropene serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the production of polymers and pharmaceuticals, demonstrating its versatility as a building block in organic chemistry. The compound is often employed in reactions that require a chlorinated alkene, facilitating the formation of more complex molecular structures through substitution reactions.

Production of Plastics

The compound is involved in producing specific types of plastics, particularly those requiring chlorinated components. Its chemical properties allow it to participate effectively in polymerization processes, leading to materials with desirable characteristics, such as enhanced durability and resistance to environmental degradation .

Agricultural Applications

Insecticide and Fumigant

Historically, 3-chloro-2-methylpropene has been used as an insecticide and fumigant. It has been particularly effective against pests like the maize weevil when used in grain storage facilities. Its application as a fumigant was promoted in developing countries during the 1970s, where it was claimed to successfully control pest populations without significant adverse effects on grain quality . The compound's efficacy in agricultural settings highlights its importance in pest management strategies.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(2-Chlorophenyl)-2-methyl-1-propene involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-Chlorophenyl)-2-methyl-1-propene

- 3-(4-Chlorophenyl)-2-methyl-1-propene

- 3-(2-Bromophenyl)-2-methyl-1-propene

Uniqueness

3-(2-Chlorophenyl)-2-methyl-1-propene is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Actividad Biológica

3-(2-Chlorophenyl)-2-methyl-1-propene is an organic compound belonging to the class of alkenes, characterized by a chlorophenyl group and a methyl group attached to a carbon-carbon double bond. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 186.65 g/mol. The structure features a conjugated system with a double bond flanked by a phenyl ring and a methyl group, allowing for various chemical reactions due to electron delocalization.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that related chlorinated alkenes can inhibit the growth of various bacterial strains. For instance, a study focusing on chlorinated derivatives demonstrated that they possess activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Antitumor Activity

The antitumor potential of this compound has also been investigated. Similar compounds have been shown to induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins and the generation of reactive oxygen species (ROS) leading to cell death . Specifically, studies have indicated that chlorinated alkenes can interact with cellular pathways that promote apoptosis, making them candidates for further research in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that its interaction with cellular targets may involve:

- Electrophilic Reactions : The presence of the double bond allows for electrophilic addition reactions with nucleophiles in biological systems.

- Reactive Oxygen Species Generation : Similar compounds have been shown to increase ROS levels, contributing to oxidative stress and subsequent apoptosis in tumor cells .

- Modulation of Protein Targets : It is suggested that this compound may modulate specific protein targets involved in cell signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, its molecular weight suggests it may have moderate bioavailability, which could influence its therapeutic efficacy. Further studies are needed to assess absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Propiedades

IUPAC Name |

1-chloro-2-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKXIABFGGVLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438487 | |

| Record name | 3-(2-chlorophenyl)-2-methyl-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90794-46-0 | |

| Record name | 3-(2-chlorophenyl)-2-methyl-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.